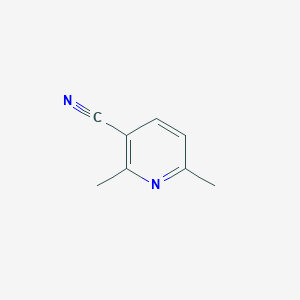
2,6-Dimethylnicotinonitrile
Cat. No. B8798361
M. Wt: 132.16 g/mol
InChI Key: QGXZAZZCEUKMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07312209B2
Procedure details


A 100 mL round bottom flask equipped with a condenser was charged with 2-Chloro-6-methyl-nicotinonitrile (1 g, 6.55 mmol), MeB(OH)2 (216 mg, 7.22 mmol), K2CO3 (1.36 g, 19.67 mmol), and dioxane (33 mL), followed by Pd(PPh3)4 (758 mg, 0.66 mmol) under argon. The mixture was heated to reflux for 48 hours, and then cooled down to RT. The resulting mixture was concentrated in vacuo, treated with 1N HCl (150 mL), and extracted with EtOAc (100 mL), Et2O (50 mL). The aqueous layer was basified with 50% NaOH until PH=10, and then extracted with EtOAC (100 mL) three times. The combined organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude residue was purified by silica gel chromatography (5-10% EtOAC/Hexane) to give F2A as a light yellow solid (440 mg). HPLC retention time=0.766 min./condition A, M+=133.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[CH3:11]B(O)O.C([O-])([O-])=O.[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:11][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4,^1:24,26,45,64|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=N1)C
|
|
Name
|
|
|
Quantity
|
216 mg
|
|
Type
|
reactant
|
|
Smiles
|
CB(O)O
|
|
Name
|
|
|
Quantity
|
1.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
758 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100 mL round bottom flask equipped with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 48 hours
|
|
Duration
|
48 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 1N HCl (150 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (100 mL), Et2O (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAC (100 mL) three times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by silica gel chromatography (5-10% EtOAC/Hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C#N)C=CC(=N1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 440 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

